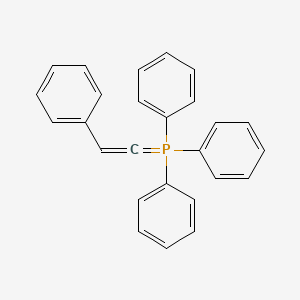
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane is an organophosphorus compound characterized by a phosphorus atom bonded to three phenyl groups and a 2-phenylethenylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-phenylethenylidene moiety. One common method involves the use of dimethylsulfonium methylide mediated olefination of 2-phenylethenylidene phosphonoacetate, followed by the Horner–Wadsworth–Emmons reaction with aromatic aldehydes . This method provides access to reactive intermediates that can be further transformed into the desired phosphane compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Cycloaddition: The 2-phenylethenylidene moiety can undergo cycloaddition reactions, such as the Diels-Alder reaction.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), electrophiles (e.g., halogens), and dienophiles for cycloaddition reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from the reactions of this compound include phosphine oxides, substituted aromatic compounds, and cycloadducts with complex polycyclic structures .
Wissenschaftliche Forschungsanwendungen
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and product distributions. The molecular targets and pathways involved depend on the specific metal ions and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common ligand in coordination chemistry, similar in structure but lacking the 2-phenylethenylidene group.
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane oxide: The oxidized form of the compound, with different reactivity and applications.
2-Phenylethenylidene phosphonoacetate: A precursor in the synthesis of the compound, with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the 2-phenylethenylidene group, which imparts specific reactivity and potential for cycloaddition reactions. This distinguishes it from other triphenylphosphine derivatives and makes it valuable for specialized applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
106104-33-0 |
|---|---|
Molekularformel |
C26H21P |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
triphenyl(2-phenylethenylidene)-λ5-phosphane |
InChI |
InChI=1S/C26H21P/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-21H |
InChI-Schlüssel |
OHBAKIGZYDGQOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


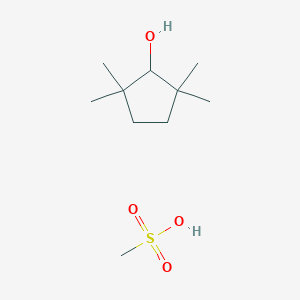

![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)


![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
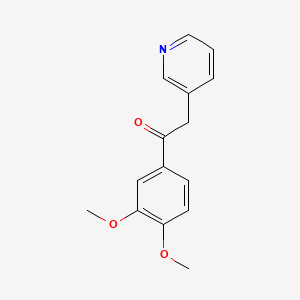

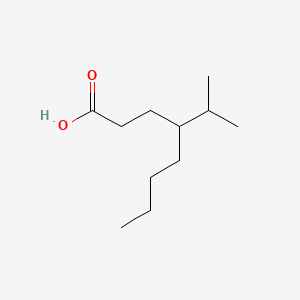
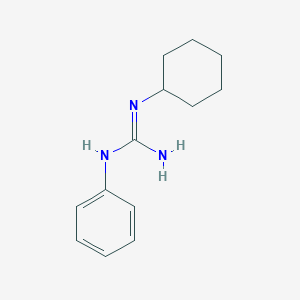
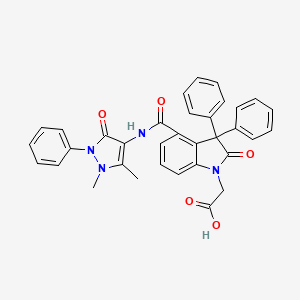
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
